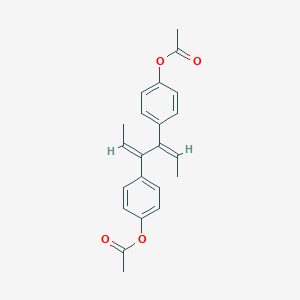
Isodienestrol diacetate
Übersicht
Beschreibung
Isodienestrol diacetate is a synthetic, non-steroidal estrogen . It is an estrogen receptor agonist . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .
Molecular Structure Analysis
The molecular formula of Isodienestrol diacetate is C22H22O4 . Its average mass is 350.408 Da and its monoisotopic mass is 350.151794 Da .
Wissenschaftliche Forschungsanwendungen
1. Dermatological Applications
Isodienestrol diacetate, as a structurally modified analog of resveratrol, has been studied for its potential use in topical applications to improve dermal health. A study by Lephart & Andrus (2017) compared several resveratrol analogs, including isodienestrol diacetate, for their effects on human skin gene expression. They found that modifications like diacetate could potentially enhance the biological activity and stability of resveratrol, suggesting promising applications in dermatology.
2. Environmental Engineering
While not directly related to isodienestrol diacetate, studies in environmental engineering and ecological restoration provide insights into the broader context of chemical applications in environmental management. For instance, Dai et al. (2016) developed an integrated simulation-optimization method for eutrophication restoration in lakes, which could be relevant for understanding the environmental impacts of various chemical compounds, including isodienestrol diacetate.
3. Material Science
In the field of material science, research on isohexide-derived polyacetals, as conducted by Rajput et al. (2014), demonstrates the potential of using chemical derivatives (similar in concept to diacetates) in creating renewable materials for pharmaceutical and technological applications. This kind of research may offer insights into the broader applications of chemical derivatives like isodienestrol diacetate in material science.
4. Microbial Activity Analysis
Investigations into microbial activity, such as the study of fluorescein diacetate hydrolysis in soils by Adam & Duncan (2001), provide a framework for understanding the role of diacetates in biological processes. Although not directly related to isodienestrol diacetate, such research helps in comprehending how diacetate compounds interact with biological systems.
5. Biomedical Research
Various studies in biomedical research, although not directly involving isodienestrol diacetate, give an idea of how similar compounds are researched for their biological and pharmacological properties. For instance, studies on the effects of isoflurane anesthesia on animal models, as explored by Constantinides et al. (2011) and Hu et al. (2011), may offer comparative insights into the study of isodienestrol diacetate in similar contexts.
Wirkmechanismus
Target of Action
Isodienestrol diacetate, a synthetic, non-steroidal estrogen, primarily targets estrogen receptors . These receptors are found in various tissues, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . The role of these receptors is to mediate the effects of estrogens, which are essential for normal sexual development and reproductive function .
Biochemical Pathways
As an estrogen receptor agonist, it likely influences pathways related tosexual development, reproductive function, and bone health . Estrogens are known to increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Pharmacokinetics
These compounds are generally well-absorbed and widely distributed in the body. They undergo extensive metabolism, primarily in the liver, and are excreted in urine and feces .
Result of Action
The molecular and cellular effects of Isodienestrol diacetate’s action are primarily related to its estrogenic activity. By binding to estrogen receptors, it can influence a variety of cellular processes, including cell growth, differentiation, and function . Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isodienestrol diacetate, although specific studies on this compound are lacking. Factors such as diet, lifestyle, and exposure to environmental pollutants can affect the metabolism and effectiveness of many drugs . For example, certain foods or substances may interact with the drug, altering its absorption or metabolism. Additionally, factors such as stress, sleep patterns, and physical activity levels can influence individual responses to medication .
Eigenschaften
IUPAC Name |
[4-[(2Z,4Z)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLGDVBTLPARJ-CMDWGMEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=C/C)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24705-62-2, 84-19-5 | |
| Record name | Isodienestrol diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dienestrol di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODIENESTROL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6Q8L2W1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





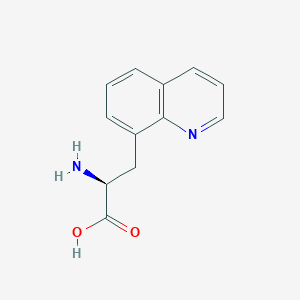




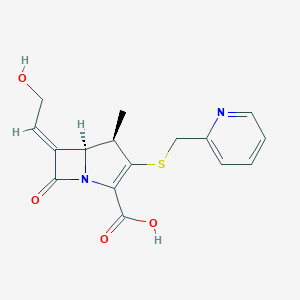
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
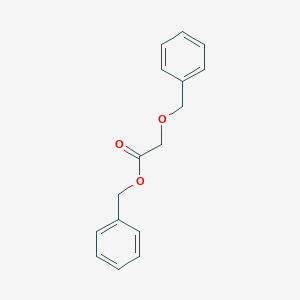

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
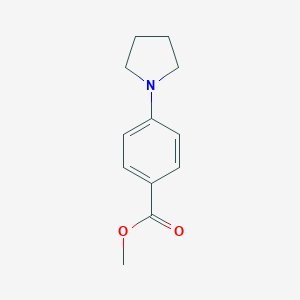
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)